2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a central indole scaffold substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group at the N1 position and an N-(4-phenoxyphenyl)acetamide moiety at the C3 position. The indole core is a privileged structure in medicinal chemistry, often associated with bioactivity in kinase inhibition, antimicrobial agents, and tubulin modulation . The piperidinyl and phenoxyphenyl substituents likely influence its pharmacokinetic properties, such as solubility and membrane permeability, while also modulating target binding affinity.
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c33-27(31-17-7-2-8-18-31)20-32-19-25(24-11-5-6-12-26(24)32)28(34)29(35)30-21-13-15-23(16-14-21)36-22-9-3-1-4-10-22/h1,3-6,9-16,19H,2,7-8,17-18,20H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGYICHNLYMINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine moiety, and finally, the attachment of the phenoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and piperidine moieties are known to interact with various receptors and enzymes, potentially modulating their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological targets, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional features of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide with analogous compounds derived from the evidence:
Key Structural and Functional Insights:
Indole Substitution Patterns: The N1 position is critical for bioactivity. Piperidinyl-oxoethyl substituents (as in the target compound and 142b) enhance solubility and likely interact with hydrophobic pockets in enzymes like CDK5 or tubulin .
Biological Activity Trends: Compound 142b demonstrates that the indole-piperidinyl scaffold can be optimized for antibacterial activity, with the nitroimidazole moiety contributing to DNA interaction . D-24851 highlights the indole-acetamide framework's versatility in targeting tubulin, suggesting that phenoxyphenyl or pyridinyl groups may influence microtubule binding .
SAR (Structure-Activity Relationship) Considerations: Phenoxy vs. Piperidinyl vs. 4-Methylpiperidinyl: Methylation of the piperidine ring (as in ) could alter metabolic stability or CNS penetration due to increased lipophilicity.
Biological Activity
The compound 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a piperidine ring, and a phenoxyphenyl acetamide group. Its molecular formula is , with a molecular weight of approximately 365.43 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Molecular Structure
| Component | Description |
|---|---|
| Indole Moiety | Contributes to biological activity |
| Piperidine Ring | Enhances binding properties |
| Phenoxyphenyl Group | Increases hydrophobic interactions |
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant antitumor effects. For instance, research involving piperidine-based compounds demonstrated promising results against various cancer cell lines, highlighting their potential as antitumor agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that related compounds exhibit considerable inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. Some derivatives demonstrated anti-inflammatory activities comparable to standard treatments like ibuprofen .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of the compound suggest effectiveness against specific bacterial strains. Compounds with structural similarities have shown significant antibacterial activity, indicating that This compound may also possess similar properties .
Synthesis and Evaluation
A notable study focused on the synthesis of various heterocycles from piperidine derivatives, including the target compound. The researchers employed eco-friendly methods and evaluated the synthesized compounds for their antitumor efficacy using a range of assays .
Comparative Analysis
In another study, several indole-based compounds were synthesized and tested for their anti-inflammatory activities. Results indicated that some derivatives exhibited up to 70% inhibition in inflammatory models, which positions This compound within a promising therapeutic context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
